molecular formula C10H15N3O B12338563 N-(4-(1-aminoethyl)pyridin-2-yl)propionamide

N-(4-(1-aminoethyl)pyridin-2-yl)propionamide

Cat. No.: B12338563
M. Wt: 193.25 g/mol
InChI Key: DLVOSZOUISIYEU-UHFFFAOYSA-N
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Description

N-(4-(1-aminoethyl)pyridin-2-yl)propionamide is a chemical compound with the molecular formula C10H15N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-aminoethyl)pyridin-2-yl)propionamide typically involves the reaction of 2-chloropyridine with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-aminoethyl)pyridin-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(4-(1-aminoethyl)pyridin-2-yl)propionamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1-aminoethyl)pyridin-2-yl)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine core and are used in various applications.

    Imidazo[1,2-a]pyridines: These compounds have a fused imidazole ring and are studied for their medicinal properties.

Uniqueness

N-(4-(1-aminoethyl)pyridin-2-yl)propionamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research and development for new therapeutic agents and materials.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-[4-(1-aminoethyl)pyridin-2-yl]propanamide

InChI

InChI=1S/C10H15N3O/c1-3-10(14)13-9-6-8(7(2)11)4-5-12-9/h4-7H,3,11H2,1-2H3,(H,12,13,14)

InChI Key

DLVOSZOUISIYEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C(C)N

Origin of Product

United States

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